Product packaging for Quinoline, picrate(Cat. No.:CAS No. 1701-63-9)

Quinoline, picrate

Cat. No.: B11942004
CAS No.: 1701-63-9
M. Wt: 358.26 g/mol
InChI Key: IUHDXLHMQOVWQU-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Quinoline (B57606) Derivatives

Quinoline (C9H7N) is a fundamental heterocyclic aromatic organic compound, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring wikipedia.orguop.edu.pk. It is a colorless, hygroscopic liquid with a strong odor that can turn yellow or brown upon aging or exposure to light wikipedia.org. Quinoline itself has limited direct applications, but its derivatives are crucial in various fields, including pharmaceuticals (e.g., antimalarials like chloroquine) and dyes wikipedia.orgresearchgate.net. The quinoline scaffold is a vital component in drug discovery, exhibiting a wide range of biological activities such as antimalarial, anticancer, antimicrobial, and anti-inflammatory effects wikipedia.orgresearchgate.net. The ability of quinoline to form salts with acids, including picric acid, is a key aspect of its chemical behavior, enabling its purification and characterization chemicalbook.inresearchgate.netpjsir.orgpjsir.org.

Significance of Picrate (B76445) Anions in Quinolinium Salt Formation

Picric acid (2,4,6-trinitrophenol) is a strong organic acid known for its ability to form crystalline salts, or picrates, with a wide variety of organic bases ias.ac.inrsc.orgscirp.org. The picrate anion (C6H2(NO2)3O-) is a bulky, electron-deficient species that readily forms stable, often brightly colored, crystalline precipitates with organic amines and heterocycles ias.ac.inrsc.orgscirp.org. This property has historically made picric acid a valuable reagent for the isolation, purification, and characterization of basic organic compounds, including quinoline and its derivatives chemicalbook.inresearchgate.netpjsir.orgpjsir.org. The formation of quinolinium picrate involves the protonation of the nitrogen atom in the quinoline ring by picric acid, resulting in a quinolinium cation and a picrate anion researchgate.netresearchgate.net. The stability and crystallinity of these salts facilitate their handling and analysis researchgate.netias.ac.in.

Historical Development and Contemporary Relevance of Quinoline Picrate Studies

Historically, the formation of picrates was a common method for characterizing newly synthesized organic bases, including quinoline derivatives chemicalbook.inresearchgate.netpjsir.orgpjsir.org. The melting points of these picrate salts served as important identifiers. For instance, quinoline picrate has been reported to have a melting point of 202 °C ias.ac.in, or 207 °C google.com, and 201 °C when purified from ethanol (B145695) chemicalbook.in.

Contemporary research continues to explore quinolinium picrate salts, often focusing on their structural, optical, and electronic properties. Studies have investigated the crystal engineering, spectroscopic characteristics, thermal stability, and nonlinear optical (NLO) properties of various quinolinium picrate derivatives, such as 2-methylquinolinium picrate (2MQPA) researchgate.netscilit.com. These investigations aim to understand intermolecular interactions, charge-transfer phenomena, and potential applications in opto-electronic devices researchgate.netscilit.com. Furthermore, some research has explored modified quinolinium picrate structures for potential biological applications, such as in anticancer drug development, by analyzing their molecular structure, vibrational frequencies, and interactions with biological targets tandfonline.comfigshare.comresearchgate.netdntb.gov.ua.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N4O7 B11942004 Quinoline, picrate CAS No. 1701-63-9

Properties

CAS No.

1701-63-9

Molecular Formula

C15H10N4O7

Molecular Weight

358.26 g/mol

IUPAC Name

quinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H

InChI Key

IUHDXLHMQOVWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization of Quinoline Picrates

Established Protocols for Quinoline (B57606) Picrate (B76445) Synthesis

Direct Formation of Quinoline Picrate Salts for Purification Processes

The formation of quinoline picrate salts is a common method for purifying quinoline itself and its derivatives. This process typically involves reacting quinoline or a substituted quinoline with picric acid in a suitable solvent, leading to the precipitation of the picrate salt. These salts are often crystalline and can be easily isolated and purified by recrystallization.

A typical procedure involves dissolving quinoline in a minimum volume of 95% ethanol (B145695) and then adding picric acid dissolved in the same solvent. This results in the formation of yellow crystals of quinoline picrate lookchem.com. These crystals can be washed with ethanol, air-dried, and further purified by recrystallization from acetonitrile (B52724) lookchem.com. The picrate salt can then be decomposed to regenerate the free quinoline base. For instance, quinoline picrate can be dissolved in dimethyl sulfoxide (B87167) and passed through basic alumina, which adsorbs the picric acid, allowing the free quinoline to be collected in the effluent lookchem.com.

Quinoline picrate has a melting point of 201 °C lookchem.com. Other salts, such as the phosphate (B84403) (m.p. 159 °C) and chloroplatinate, have also been used for quinoline purification lookchem.com.

Synthesis of Specific Substituted Quinoline Picrate Derivatives

The synthesis of picrate derivatives extends to substituted quinolines, allowing for their characterization and purification. For example, 2-methylquinolinium picrate (2MQPA) has been synthesized by reacting picric acid with 2-methylquinoline (B7769805) in methanol (B129727) researchgate.net. The salt formation occurs via hydrogen bonding between the phenolate (B1203915) group of picric acid and the tertiary nitrogen of 2-methylquinoline researchgate.net. These substituted picrates serve as valuable intermediates or characterized forms of the parent quinoline derivatives.

Advanced Synthetic Approaches to Quinoline Picrate Frameworks

While direct salt formation is common, quinoline picrate motifs can also be integrated into more complex synthetic sequences, and efforts are being made to develop greener approaches.

The formation of quinoline picrate salts can be a step within a broader synthetic strategy, particularly for the isolation and characterization of complex quinoline-containing molecules. For example, in the synthesis of quinolizine derivatives, picrate salts of quinolizinium (B1208727) iodides were prepared to aid in characterization and purification ias.ac.in. These salts, after recrystallization, were used to obtain the hydroquinolizines ias.ac.in.

The field of quinoline synthesis is increasingly focusing on green chemistry principles, aiming to reduce environmental impact. While direct mentions of "green" quinoline picrate synthesis are scarce, the general trend in quinoline synthesis is towards more sustainable methods. These include solvent-free reactions, the use of environmentally benign catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis ijpsjournal.comresearchgate.neteurekaselect.com. These approaches minimize hazardous substances, improve reaction efficiency, and promote the use of renewable resources. For quinoline picrate synthesis specifically, the use of greener solvents or solvent-free conditions, if developed, would align with these principles.

Purification and Recrystallization Techniques for Quinoline Picrates

Recrystallization is a fundamental technique for purifying quinoline picrates, leveraging the difference in solubility of the salt and impurities in a chosen solvent. The general principle involves dissolving the impure picrate salt in a minimum amount of hot solvent, followed by slow cooling to allow the pure crystals to form while impurities remain in solution mnstate.edu.

For quinoline picrate, recrystallization from acetonitrile after initial precipitation from ethanol has been reported lookchem.com. Other solvents that can be used for recrystallizing picrate salts include boiling water, ethanol, methanol, aqueous ethanol, or chloroform/benzene (B151609) mixtures researchgate.net. The choice of solvent is critical; it should dissolve the picrate well when hot but poorly when cold, ensuring both purity and a reasonable yield mnstate.edu.

The process typically involves:

Dissolving the impure solid in a minimum amount of hot solvent.

Filtering the hot solution if insoluble impurities are present.

Allowing the hot, saturated solution to cool slowly to room temperature, then further cooling in an ice bath to maximize crystal formation.

Collecting the crystals by vacuum filtration.

Washing the crystals with a small amount of cold solvent to remove residual mother liquor.

Drying the purified crystals mnstate.edu.

The purity of the recrystallized quinoline picrate can be assessed by its melting point, which for quinoline picrate is reported as 201 °C lookchem.com. For example, 2-methylquinolinium picrate (2MQPA) was obtained as transparent pale yellow crystals researchgate.net.

Comprehensive Structural Characterization and Analysis of Quinoline Picrates

Crystallographic Investigations of Quinoline (B57606) Picrate (B76445) Molecular and Supramolecular Structures

The solid-state structure of quinoline picrate is crucial for understanding its physical properties and intermolecular interactions. Crystallographic studies provide detailed insights into how these molecules arrange themselves in the crystal lattice.

Single Crystal X-ray Diffraction Analysis of Quinoline Picrate and its Derivatives

Single crystal X-ray diffraction (SCXRD) is a powerful technique that reveals the precise three-dimensional arrangement of atoms within a crystal. For quinoline picrate, SCXRD studies have elucidated its molecular structure and how these molecules pack together. Research has shown that quinoline picrate typically crystallizes as a salt, where the quinoline molecule is protonated and interacts ionically with the picrate anion uwa.edu.auresearchgate.net. The picrate anion itself often adopts a quinonoid resonance form uwa.edu.au. Studies on related picrate salts, including those of quinoline derivatives, highlight the importance of intermolecular forces in dictating crystal packing uwa.edu.au. For instance, the packing arrangements can involve parallel stacking of quinoline and picrate units, with specific distances between layers uwa.edu.au.

Polymorphism and Phase Transitions in Quinoline Picrate Systems

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly influence a compound's physical properties. While specific studies detailing polymorphism in quinoline picrate itself are not extensively detailed in the provided search results, research on related picrate systems, such as pyridinium (B92312) picrate, indicates the potential for different crystalline forms (e.g., monoclinic and triclinic) uwa.edu.au. Such variations can arise from differences in molecular packing and intermolecular interactions, potentially leading to phase transitions under varying temperature or pressure conditions.

Analysis of Intermolecular Interactions within Quinoline Picrate Crystal Lattices

The stability and structure of quinoline picrate crystals are governed by a network of intermolecular interactions. These include:

Hydrogen Bonding: Proton transfer from picric acid to quinoline is a primary event, forming a quinolinium cation and a picrate anion uwa.edu.auresearchgate.net. Further hydrogen bonding interactions are observed, such as C-H…O interactions between the quinolinium cation and oxygen atoms of the nitro groups on the picrate anion uwa.edu.au. These interactions play a significant role in stabilizing the crystal lattice.

C-H…X Interactions: Beyond direct hydrogen bonding to oxygen, C-H…X interactions, where X can be an oxygen or nitrogen atom from the nitro groups, are also identified as significant contributors to the crystal packing of quinoline picrates uwa.edu.au.

Hirshfeld surface analysis has been employed to quantify the contributions of various intermolecular interactions to the crystal packing of picrate salts, including those involving quinoline uwa.edu.au.

Advanced Spectroscopic Characterization of Quinoline Picrates

Spectroscopic techniques provide complementary information to crystallographic methods, probing the molecular vibrations and electronic environments within quinoline picrate.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Spectral Assignments

Infrared (IR) and Raman spectroscopy are valuable tools for identifying functional groups and analyzing molecular vibrations. For quinoline picrate, FT-IR spectra would typically show characteristic absorption bands corresponding to the quinoline moiety and the picrate anion. The presence of the protonated quinoline (quinolinium) would be indicated by shifts in characteristic N-H and C=N stretching frequencies compared to neutral quinoline. The picrate anion exhibits strong absorptions associated with its nitro groups (asymmetric and symmetric stretching) and the aromatic ring uwa.edu.aucdnsciencepub.com. Specific spectral assignments would detail the vibrational modes of both the cation and anion, providing insights into their electronic structure and the nature of the ionic interaction. While detailed spectral assignments for quinoline picrate are not explicitly detailed in the provided snippets, studies on similar picrate salts often report characteristic bands for the nitro groups (around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹) and aromatic C-H stretching and bending modes uwa.edu.aucdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the structure and purity of organic compounds.

¹H NMR: In the ¹H NMR spectrum of quinoline picrate, the protonation of quinoline leads to a significant downfield shift of the proton signals, particularly those near the nitrogen atom, due to the increased positive charge on the quinolinium cation clockss.org. The characteristic aromatic proton signals of quinoline would be observed, with their chemical shifts reflecting the electronic environment influenced by the picrate counterion and the protonation state. The picrate anion itself has distinct proton signals from its aromatic ring and hydroxyl group (if present in its neutral form, though in the salt it's deprotonated).

¹³C NMR: Similarly, the ¹³C NMR spectrum would show signals corresponding to the carbon atoms of both the quinolinium cation and the picrate anion. The carbon atoms adjacent to the protonated nitrogen in the quinolinium ring would exhibit characteristic downfield shifts. Studies on quinoline derivatives and their picrates often report ¹H NMR data, with specific chemical shifts for the quinoline protons being indicative of the salt formation cdnsciencepub.comclockss.org. For example, the 2-H proton of quinoline is typically observed at a low field, and its shift is affected by salt formation clockss.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission characteristics of quinoline picrate derivatives are crucial for understanding their optical properties and potential applications in optoelectronic devices. UV-Vis spectroscopy is widely utilized to probe the electronic transitions within these molecules. Studies have shown that quinoline picrate salts and their derivatives exhibit absorption in the ultraviolet region, often associated with π-π* and n-π* electronic transitions within the aromatic ring systems of both the quinoline moiety and the picrate anion lookchem.com. For instance, 2-methylquinolinium picrate (2MQPA) has been reported to possess very low absorption and high transmittance in the entire visible region, indicating its suitability for optical applications cnr.it. The absorption spectrum of 8-Amino-6-Methoxy Quinolinium Picrate exhibits n to π* electronic transitions, which were analyzed by comparing experimental and computed UV-Vis spectra lookchem.com.

Photoluminescence (PL) spectroscopy provides insights into the light-emitting capabilities of these compounds. Research on related quinoline derivatives indicates that modifications to the quinoline structure can significantly influence their luminescent properties, including emission wavelength and quantum efficiency nih.govmassey.ac.nz. For picrate salts of quinoline oximes, it has been observed that the emission spectra are invariably quenched in both solution and solid states. This quenching is attributed to factors such as charge-transfer interactions and excited-state proton transfer, which play a decisive role in modulating fluorescence acs.org. While specific quantitative photoluminescence data for the parent "Quinoline, picrate" is not extensively detailed in the reviewed literature, studies on related derivatives offer valuable context. For example, certain pyrazolo-[3,4-b]-quinoline derivatives have demonstrated high fluorescence quantum yields, ranging from 76% to 100%, with emission maxima around 450 nm nih.gov.

Table 1: UV-Vis Absorption and Photoluminescence Data for Quinoline Picrate Derivatives

Compound NameTechniqueλ_max (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ)Notes
2-methylquinolinium picrate (2MQPA)UV-VisNot specifiedNot specifiedNot specifiedNot specifiedOptical characteristics examined; high transmittance in visible region cnr.itaps.org.
8-Amino-6-Methoxy Quinolinium PicrateUV-VisNot specifiedNot specifiedNot specifiedNot specifiedn to π* electronic transition observed lookchem.com.
Quinoline-4-carbaldoxime picrateUV-VisNot specifiedNot specifiedNot specifiedNot specifiedSolid-state spectra recorded.
Quinoline-4-carbaldoxime picratePhotoluminescenceNot specifiedNot specifiedNot specifiedQuenchedEmission spectrum quenched in solution/solid state; excited-state proton transfer involved acs.org.
Pyrazolo-[3,4-b]-quinoline derivativesPhotoluminescenceNot specifiedNot specified~4500.76 - 1.00High quantum yields observed in solution nih.gov.
2-[2-(9-Anthryl)vinyl]-8-methoxyquinolinePhotoluminescenceNot specifiedNot specified~5010.25Quantum yield reported for this related quinoline derivative massey.ac.nz.

Photoemission Spectroscopy (UPS, XPS) for Electronic Structure Elucidation

Photoemission spectroscopy, including UPS and XPS, offers critical insights into the electronic structure of molecules by probing the binding energies of core and valence electrons. XPS, in particular, is valuable for identifying the elemental composition and chemical states of atoms within a compound. Studies on quinoline and its derivatives have utilized XPS to analyze the electronic environment of carbon atoms. For quinoline, the C 1s XPS spectrum reveals distinct features at binding energies of 291.15 eV, 290.65 eV, and 290.32 eV, which are attributed to carbon atoms influenced by the electronegative nitrogen atom in the pyridine (B92270) ring cnr.it. In substituted quinolines, such as 4-aminoquinoline, a peak at 291.75 eV has been assigned to the carbon atom bonded to the amino group cnr.it. Similarly, 4-chloroquinoline (B167314) exhibits XPS features comparable to those of quinoline, indicating the impact of the nitrogen atom on the carbon core-level spectra cnr.it.

UPS and related photoelectron spectroscopy techniques provide information about the valence electronic structure and ionization energies. For quinoline itself, photoelectron spectroscopy has determined an adiabatic ionization energy of (8.61 ± 0.02) eV. These spectral features have been assigned to various vibrational modes and electronic states of the quinoline cation, often supported by theoretical calculations. While direct UPS or XPS data for the specific salt "this compound" is not extensively detailed in the reviewed literature, the findings for the parent quinoline moiety and its substituted derivatives provide a foundational understanding of the electronic behavior of such nitrogen-containing heterocyclic systems cnr.it. Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed in conjunction with experimental photoemission data to refine the understanding of molecular orbital distributions and electronic states in quinoline-based compounds.

Table 2: XPS and UPS Data for Quinoline and Derivatives

Compound NameTechniqueFeature / Energy LevelBinding Energy (eV)Notes
QuinolineXPS (C 1s)C atoms in pyridine ring291.15, 290.65, 290.32Assigned to carbons influenced by nitrogen atom cnr.it.
4-aminoquinolineXPS (C 1s)C4 bonded to amino group291.75Less intense peak cnr.it.
4-chloroquinolineXPS (C 1s)C atoms291.15, 290.65, 290.32Similar features to quinoline cnr.it.
QuinolineUPS / Photoelectron SpectroscopyAdiabatic Ionization Energy8.61 ± 0.02Compared with theoretical calculations; assigned to vibrational modes.

Theoretical and Computational Studies of Quinoline Picrate Systems

Computational methodologies are instrumental in understanding the fundamental properties of quinoline (B57606) picrate (B76445) at the molecular level, complementing experimental observations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transitions and UV-Visible absorption spectra. For quinoline picrate systems, TD-DFT is used to predict the wavelengths of maximum absorption and the corresponding oscillator strengths, which are indicative of the intensity of these transitions tandfonline.comresearchgate.netjksus.orgtandfonline.comresearchgate.netacs.orgnih.govrsc.org. These calculations help in understanding the optical behavior of the compound, including phenomena like fluorescence and charge transfer upon excitation. The accuracy of TD-DFT predictions is highly dependent on the choice of exchange-correlation functional and basis set, with ongoing research benchmarking various functionals for their performance in predicting excited-state properties rsc.orgmdpi.comdiva-portal.org.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate the electronic structure of molecules by analyzing the delocalization of electron density and quantifying bonding interactions. For quinoline picrate systems, NBO analysis is employed to identify and quantify hyperconjugative interactions, which are crucial for molecular stabilization. These interactions, often involving lone pairs or sigma bonds donating into antibonding orbitals (e.g., LP(O) → σ(C-C) or LP(N) → σ(C-O)), contribute to charge delocalization and can explain observed molecular properties, including bioactivity tandfonline.comresearchgate.netresearchgate.netmdpi.comacs.orgnih.govresearchgate.netnih.govresearchgate.netdailymotion.comwisc.edu. NBO analysis also helps in confirming the presence of hydrogen bonding and other intra- or intermolecular interactions within the crystal lattice or in solution.

Computational Modeling of Intermolecular Interactions

Compound List

Quinoline

Picric acid (2,4,6-trinitrophenol)

Quinoline picrate (Quinolinium picrate)

Charge Transfer Interactions in Quinoline Picrate Complexes

The formation of a charge-transfer complex between quinoline (B57606), acting as an electron donor, and picric acid, a strong electron acceptor, is a well-documented phenomenon characterized by distinct electronic and structural changes. This interaction is of significant interest in various fields, from materials science to biochemistry, due to the unique properties exhibited by the resulting complex. The following sections delve into the intricacies of this charge-transfer system.

Coordination Chemistry of Quinoline Derived Picrate Species

Quinoline (B57606) Derivatives as Ligands in Metal Coordination Compounds

Quinoline and its substituted forms, particularly 8-hydroxyquinoline, are versatile ligands in coordination chemistry. scirp.org The nitrogen atom of the quinoline ring and, in the case of derivatives like 8-hydroxyquinoline, an additional donor atom (such as the oxygen from the hydroxyl group), can coordinate to a metal center, forming stable chelate rings. scirp.orgresearchgate.net These ligands can coordinate to a variety of transition metals, creating complexes with diverse geometries and interesting photophysical and chemical properties. wikipedia.orgresearchgate.net

The synthesis of mixed-ligand metal complexes involving quinoline derivatives and picrate (B76445) typically involves the reaction of a metal salt with the quinoline-based ligand and a picrate salt in a suitable solvent. The resulting complexes can then be characterized by a range of analytical techniques to determine their structure and properties.

Synthesis: The general approach to synthesizing these complexes often involves a one-pot reaction where a metal salt (e.g., chloride or nitrate salts of Co(II), Ni(II), Cu(II), etc.) is treated with a stoichiometric amount of a quinoline derivative and a picrate salt. The reaction conditions, such as solvent, temperature, and pH, are crucial for obtaining crystalline products suitable for single-crystal X-ray diffraction. For instance, mixed-ligand complexes of 8-hydroxyquinoline and other ligands have been successfully synthesized and characterized, providing a methodological basis for the synthesis of related picrate-containing complexes. chemmethod.comresearchgate.netpjmhsonline.com

Characterization: A suite of analytical methods is employed to fully characterize the synthesized complexes:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligands to the metal ion. Shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the functional groups of the picrate ligand can indicate their involvement in coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry around the metal center. researchgate.netresearchgate.net

Elemental Analysis: This provides the empirical formula of the complex, confirming the stoichiometry of the metal, quinoline derivative, and picrate. chemmethod.com

Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes, i.e., whether the picrate anion is coordinated to the metal ion or acts as a counter-ion. researchgate.net

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. researchgate.net

Table 1: Examples of Characterization Data for Mixed-Ligand Metal Complexes with Quinoline Derivatives. Note: This table is illustrative and based on typical findings for mixed-ligand complexes containing 8-hydroxyquinoline and other co-ligands, as direct data for quinoline-picrate complexes is scarce.

Complex Formula (Hypothetical)Molar Conductivity (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) (ν(M-N), ν(M-O))Proposed Geometry
[Co(Q)(Pic)(H₂O)₃]Low (non-electrolyte)~4.8~450, ~560Octahedral
[Ni(Q)(Pic)(H₂O)₃]Low (non-electrolyte)~3.2~460, ~570Octahedral
[Cu(Q)(Pic)(H₂O)]Low (non-electrolyte)~1.9~455, ~565Square Planar or Distorted Octahedral
[Zn(Q)(Pic)(H₂O)]Low (non-electrolyte)Diamagnetic~450, ~560Tetrahedral or Octahedral

Q = Quinoline derivative, Pic = Picrate

The chelation of quinoline derivatives to a metal center is a key feature of these complexes. 8-Hydroxyquinoline, for example, typically acts as a bidentate ligand, coordinating through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. scirp.orgresearchgate.net

The coordination geometry of the resulting complex is influenced by several factors, including the size and electronic properties of the metal ion, the steric bulk of the quinoline derivative, and the nature of the co-ligands, in this case, the picrate anion. The picrate ion itself can act as a monodentate or bidentate ligand, or it can exist as a counter-ion outside the coordination sphere.

Common coordination geometries observed in related mixed-ligand complexes include:

Octahedral: This is a common geometry for many transition metal ions, where the metal is coordinated to six donor atoms. In a hypothetical [M(Quinoline)(Picrate)(H₂O)₄] complex, the quinoline, picrate, and water molecules would occupy the six coordination sites. scirp.orgchemmethod.com

Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zn(II) or for complexes with bulky ligands. rsc.org

Square Planar: This is a common geometry for d⁸ metal ions such as Ni(II) and Pd(II). chemmethod.com

Ligand Design Strategies for Specific Metal Ion Binding

The design of quinoline-based ligands for specific metal ion binding is an active area of research. By modifying the quinoline backbone with different functional groups, it is possible to tune the electronic and steric properties of the ligand to favor coordination with a particular metal ion. For example, the introduction of bulky substituents near the nitrogen donor atom can create steric hindrance that favors coordination to smaller metal ions. wikipedia.orgresearchgate.net

Furthermore, the incorporation of additional donor atoms into the ligand framework can increase its denticity and lead to the formation of more stable, multidentate complexes. This approach has been used to design ligands that are highly selective for specific metal ions, which is important for applications in sensing and separation. nih.govresearchgate.netnih.gov

Research Applications in Catalysis and Material Science

Metal complexes of quinoline derivatives have shown promise in a variety of applications, including catalysis and materials science. The electronic properties of the metal center can be modulated by the quinoline ligand, which can in turn influence the catalytic activity of the complex.

Catalysis: N-heterocyclic carbene-metal complexes, which share some structural similarities with quinoline complexes, are widely used as catalysts in organic synthesis. researchgate.netrsc.orgdntb.gov.ua Similarly, metal-quinoline complexes have been investigated for their catalytic potential. The development of mixed-ligand systems, potentially including picrate, could lead to catalysts with novel reactivity.

Heterogeneous Photocatalysis: A significant area of application for related metal complexes is in heterogeneous photocatalysis for the degradation of organic pollutants. nih.gov The mechanism often involves a ligand-to-metal charge transfer (LMCT) process, where photoexcitation leads to the transfer of an electron from the ligand to the metal center. nih.govchemrxiv.orgresearchgate.net This can generate reactive radical species that can degrade pollutants. The design of multivariate metal-organic frameworks with mixed ligands has been shown to enhance photocatalytic activity under visible light. nih.gov While specific research on quinoline-picrate systems in this area is limited, the fundamental principles suggest that such complexes could be designed to have favorable photophysical properties for photocatalytic applications.

Advanced Research Applications and Potential of Quinoline Picrates

Investigation of Nonlinear Optical (NLO) Properties

Quinoline (B57606) picrate (B76445) and its derivatives are emerging as promising candidates for nonlinear optical (NLO) applications, which are crucial for technologies like optical data storage, signal processing, and telecommunications. researchgate.netmdpi.com The NLO response of these organic materials stems from the presence of delocalized π-electron systems that connect electron donor and acceptor groups, leading to enhanced molecular polarizability. researchgate.net Picric acid itself is a well-known component in the formation of NLO-active crystals. researchgate.net

Research into 8-hydroxyquinolinium picrate (8-HQP), a related compound, has provided significant insights. nih.gov Single crystals of 8-HQP were synthesized and found to possess good optical transparency and a lower cut-off wavelength at 230 nm, characteristics desirable for NLO materials. nih.gov The investigation of organic picrate crystals reveals that they often crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects. The charge transfer interaction between the quinolinium cation (donor) and the picrate anion (acceptor) is a key factor contributing to the high second-harmonic generation (SHG) efficiency observed in these materials. researchgate.netresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response at the molecular level. mdpi.comrsc.org For many picrate crystals, a high β value is correlated with a low HOMO-LUMO energy gap, indicating significant intramolecular charge transfer. researchgate.net Quinoline Schiff bases, for instance, are noted for their high order of non-linearity arising from the extensive delocalization of their electron clouds. nih.gov

Table 1: NLO Properties of Selected Quinoline and Picrate Derivatives

CompoundKey NLO PropertyExperimental/Computational FindingReference
8-Hydroxyquinolinium Picrate (8-HQP)Optical TransparencyGood transparency with a lower cut-off at 230 nm. nih.gov
General Organic PicratesSecond-Order NLO EffectsEnhanced by delocalized π-electron systems and charge transfer interactions. researchgate.net
Designed Quinoline-Carbazole CompoundsFirst-Order Hyperpolarizability (β)Designed compounds exhibit significantly larger β values than reference molecules. mdpi.com
Quinoline Schiff BasesHigh Non-linearityAttributed to extensive delocalization of the electron cloud. nih.gov

Fluorescent Sensing and Quenching Mechanisms

Quinoline derivatives are widely recognized for their fluorescent properties and are extensively used in the development of chemosensors for detecting various analytes, including metal ions and nitroaromatic compounds like picric acid (2,4,6-trinitrophenol or TNP). nih.govnih.govsemanticscholar.orgresearchgate.net The sensing mechanism often relies on the modulation of the fluorophore's emission intensity upon interaction with the target analyte.

A common strategy involves a "turn-off" fluorescence response, where the fluorescence of the quinoline-based sensor is quenched in the presence of the analyte. nih.gov This quenching can occur through several mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). researchgate.netnih.govresearchgate.net

In the context of detecting picric acid, the electron-deficient nature of the TNP molecule makes it an effective fluorescence quencher for electron-rich quinoline fluorophores. nih.govresearchgate.net Upon excitation, an electron can be transferred from the excited state of the quinoline sensor to the low-lying unoccupied molecular orbital of picric acid, leading to a non-radiative decay process and a decrease in fluorescence intensity. nih.govresearchgate.net Researchers have designed specific quinoline-appended probes that exhibit high sensitivity and selectivity for picric acid, with detection limits reaching the parts-per-billion (ppb) level. semanticscholar.orgresearchgate.net For example, a fluorophore, 4-(7-amino-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl) cyclohexan-1-one, was shown to be a specific "turn-off" chemosensor for picric acid with a detection limit of 1.766 × 10–9 M. nih.gov

The interaction between the sensor and picric acid can be further stabilized by hydrogen bonding and π-π stacking interactions, which enhances the efficiency of the quenching process. semanticscholar.org The study of quinolineimine derivatives has also demonstrated fluorescence quenching by picric acid, highlighting the versatility of quinoline scaffolds in sensor design. nih.gov

Electrochemical Properties and Applications in Electronic Materials (e.g., Organic Photovoltaics)

The electrochemical characteristics of quinoline derivatives make them valuable components in the development of advanced electronic materials, particularly for organic photovoltaics (OPVs). nih.govnih.gov Their inherent properties, such as high thermal and chemical stability, electron-transporting capability, and the ease with which their structure can be modified, are highly desirable for optoelectronic applications. nih.govresearchgate.net

In the architecture of organic solar cells, materials are needed to serve as electron donors and acceptors to facilitate charge separation and transport upon light absorption. mdpi.com Quinoline's electron-withdrawing nature plays a significant role in its ability to function in electron transport layers. researchgate.net The synthesis of various quinoline derivatives allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the efficiency of photovoltaic devices. nih.govnih.gov

Quinoline derivatives have been successfully incorporated into both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govnih.gov Studies on the electrochemical behavior of quinoline compounds, such as through cyclic voltammetry, provide essential data on their redox properties, which helps in understanding their function within an electronic device. mdpi.com For instance, the electrochemical reaction between quinoline N-oxides and morpholine has been explored, demonstrating the redox activity of the quinoline scaffold. mdpi.com The development of donor-acceptor (D-A) type organic compounds, where quinoline can act as the acceptor part, is a key area of research for enhancing the performance of organic electronics. researchgate.net

Table 2: Application of Quinoline Derivatives in Photovoltaics

Application AreaRole of Quinoline DerivativeKey PropertiesReference
Polymer Solar CellsActive Layer ComponentChemical stability, tunable energy levels. nih.govnih.gov
Dye-Sensitized Solar Cells (DSSCs)Component of Sensitizing DyeGood solubility, electron-withdrawing nature. nih.gov
Organic PhotodiodesActive Material in HeterojunctionsElectron transporting ability, fluorescent properties. researchgate.net

Mechanistic Studies of Biological Interactions through Molecular Docking and Biophysical Techniques

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery and for understanding the mechanistic basis of biological interactions at a molecular level. nih.gov For quinoline derivatives, molecular docking studies have been crucial in elucidating their binding mechanisms to various biological targets, such as enzymes and proteins. nih.govmdpi.comresearchgate.net

These in silico studies calculate the binding affinity and analyze the specific interactions, like hydrogen bonds and π-π stacking, between the quinoline ligand and the amino acid residues in the active site of a target protein. nih.govnih.gov For example, docking studies on quinoline derivatives as potential inhibitors of HIV non-nucleoside reverse transcriptase have helped identify key interactions and predict the compounds' binding modes. nih.gov Similarly, the binding of quinoline compounds to Plasmodium falciparum lactate dehydrogenase (PfLDH), a target for antimalarial drugs, has been investigated to understand their mechanism of action. researchgate.net

The results from molecular docking can guide the rational design of new, more potent quinoline-based therapeutic agents. nih.govresearchgate.net By predicting how structural modifications to the quinoline scaffold might enhance binding affinity or selectivity, researchers can prioritize the synthesis of the most promising compounds. mdpi.comresearchgate.net The validity of these computational models is often assessed by comparing the docked pose of a known ligand with its co-crystallized structure in the protein's active site, with a low root-mean-square deviation (RMSD) indicating a reliable docking procedure. mdpi.com

Quinoline-Based Ionic Liquids: Synthesis and Catalytic Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts due to their unique properties, including low vapor pressure, high thermal stability, and tunable structures. rsc.orgrsc.orgmdpi.com Quinoline-based ionic liquids, synthesized by incorporating the quinoline scaffold into the cation or anion, are being explored for their catalytic potential in a variety of organic transformations. researchgate.netjove.com

The synthesis of these ILs can be achieved through methods like the Menschutkin reaction, which involves the quaternization of the nitrogen atom in the quinoline ring with an alkyl halide. jove.com Green synthesis approaches, which may be solvent-free, aim to improve reaction efficiency and yield while minimizing environmental impact. jove.com

Quinoline-based ILs can function as both the solvent and the catalyst in chemical reactions. rsc.orgresearchgate.net Their intrinsic acidity or basicity, which can be tuned by modifying their structure, allows them to catalyze reactions such as the synthesis of quinazolines or other heterocyclic compounds. rsc.orgmdpi.com The use of ILs can lead to shorter reaction times, higher yields, and easier product isolation compared to conventional methods. rsc.orgresearchgate.net For example, an acidic ionic liquid has been shown to act as an efficient and recyclable catalyst for the synthesis of quinazoline intermediates. rsc.org Furthermore, ILs have been employed as catalysts for the conversion of CO2 into valuable chemicals like quinazoline-2,4(1H,3H)-diones, showcasing their potential in sustainable chemistry. mdpi.com

Q & A

Q. How can I design a systematic experiment to synthesize quinoline derivatives with specific functional groups?

Methodological Answer:

  • Framework: Use the PICOT framework to structure your research question (P: Quinoline derivatives; I: Synthetic method [e.g., Skraup synthesis]; C: Alternative methods [e.g., Doebner-Miller]; O: Yield, purity, or reaction efficiency; T: Reaction duration) .
  • Key Steps:
    • Population (Compound): Define the quinoline derivative (e.g., 8-hydroxyquinoline) and its target functional groups.
    • Intervention: Select synthesis protocols, catalysts, or solvents (e.g., sulfuric acid in Skraup synthesis).
    • Comparison: Evaluate alternative methods for scalability, cost, or environmental impact.
    • Outcome: Quantify success via spectroscopic characterization (NMR, IR) and chromatographic purity (HPLC) .
    • Time: Optimize reaction kinetics (e.g., reflux time).
  • Validation: Cross-reference results with existing literature on quinoline synthesis (e.g., synthetic versatility in medicinal chemistry ).

Q. What methodologies are recommended for characterizing quinoline-picrate complexes?

Methodological Answer:

  • Analytical Techniques:
    • Spectroscopy: UV-Vis for charge-transfer complexes; XRD for crystallinity .
    • Thermal Analysis: TGA/DSC to assess stability and decomposition profiles.
  • Data Interpretation: Compare spectral data with computational models (e.g., DFT for electronic structure) to validate complex formation .
  • Ethical Considerations: Ensure safe handling of picrates (potential explosive hazards) and adherence to lab safety protocols .

Advanced Research Questions

Q. How can contradictory data on quinoline’s environmental persistence and bioaccumulation be resolved?

Methodological Answer:

  • Systematic Review: Conduct a meta-analysis using PICOT to filter studies (P: Environmental quinoline; I: Degradation methods; C: Natural vs. engineered remediation; O: Half-life, BCF values; T: Longitudinal studies) .
  • Critical Appraisal:
    • Confounding Variables: Account for differences in experimental conditions (e.g., pH, microbial activity) .
    • Statistical Reconciliation: Apply multivariate regression to isolate factors affecting bioaccumulation (e.g., logP vs. BCF discrepancies ).
  • Case Study: Compare lab-based BCF values (e.g., 158 in fish ) with field data to identify methodological gaps.

Q. What strategies address variability in quinoline’s toxicity across in vitro and in vivo models?

Methodological Answer:

  • Experimental Design:
    • Population: Define model organisms (e.g., zebrafish for acute toxicity; rodents for carcinogenicity ).
    • Intervention: Standardize dosing (e.g., oral vs. intraperitoneal routes).
    • Outcome: Measure biomarkers (e.g., CYP450 induction, DNA adducts) .
  • Data Harmonization: Use cross-species extrapolation models (e.g., allometric scaling) to reconcile disparities.
  • Ethical Compliance: Obtain ethics approval for animal studies and prioritize in vitro alternatives (e.g., 3D cell cultures) .

Q. How can computational models improve the prediction of quinoline derivatives’ pharmacological activity?

Methodological Answer:

  • Framework: Integrate QSAR (Quantitative Structure-Activity Relationship) with molecular docking simulations.
  • Validation:
    • Data Sources: Use crystallographic data (e.g., quinoline-protein binding sites ).
    • Benchmarking: Compare predicted IC50 values with experimental results from kinase inhibition assays .
  • Limitations: Address overfitting by cross-validating models with diverse datasets (e.g., anti-cancer vs. antibacterial derivatives ).

Tables for Key Data Comparison

Table 1: Conflicting BCF (Bioaccumulation Factor) Values for Quinoline

Study TypeBCF ValueOrganismConditionsReference
Laboratory158FishControlled pH 7Environment Canada (2006)
Field Study<8FishUrban waterbodyEnvironment Canada (2006)

Table 2: Synthesis Methods for Quinoline Derivatives

MethodYield (%)Purity (HPLC)Time (h)Scalability
Skraup759824Moderate
Doebner-Miller829518High

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.